REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.C1C(=O)N([Br:19])C(=O)C1>CN(C=O)C>[Br:19][C:10]1[C:6]2[CH2:7][CH2:8][O:9][C:5]=2[C:4]([NH2:11])=[CH:3][C:2]=1[CH3:1]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC=1C=C(C2=C(CCO2)C1)N
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Name
|
|
Quantity
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21 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
|
1.19 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
was stirred at 0° C., for 15 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (150 mL)
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Type
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WASH
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Details
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washed with saturated NaHSO3 (50 mL), water, brine
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc (20:1)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C2=C1CCO2)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |